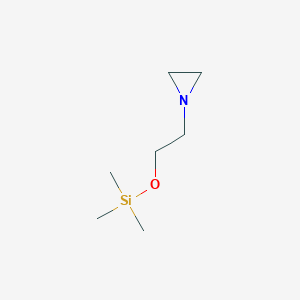
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a 2-((trimethylsilyl)oxy)ethyl group. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine can be synthesized through the reaction of aziridine with 2-((trimethylsilyl)oxy)ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aziridine, followed by nucleophilic substitution with the halide .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted aziridines, amines, and hydroxylated derivatives .
Aplicaciones Científicas De Investigación
1-(2-((Trimethylsilyl)oxy)ethyl)aziridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form new chemical bonds. The pathways involved often include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Aziridine: A simpler analog without the 2-((trimethylsilyl)oxy)ethyl group.
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl ether group but different functional groups.
Uniqueness: 1-(2-((Trimethylsilyl)oxy)ethyl)aziridine is unique due to its combination of the aziridine ring and the 2-((trimethylsilyl)oxy)ethyl group, which imparts distinct reactivity and stability compared to other aziridines and silyl ethers .
Propiedades
Número CAS |
24685-68-5 |
|---|---|
Fórmula molecular |
C7H17NOSi |
Peso molecular |
159.30 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)9-7-6-8-4-5-8/h4-7H2,1-3H3 |
Clave InChI |
UWFBJYARCCWHQJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


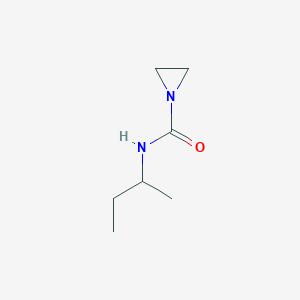

![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
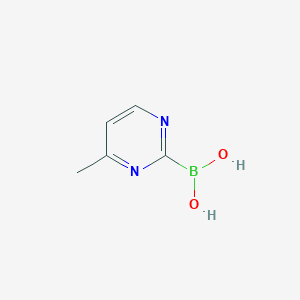
![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

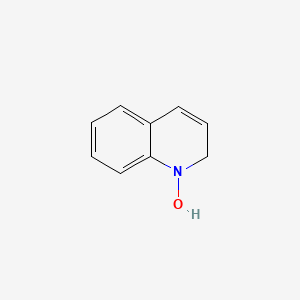


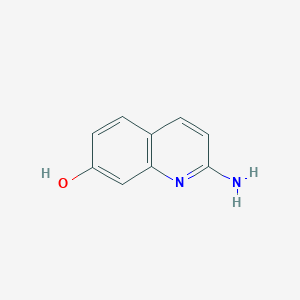
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
